molecular formula C14H11N3O5 B14674301 N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide CAS No. 33675-69-3

N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B14674301
CAS No.: 33675-69-3
M. Wt: 301.25 g/mol
InChI Key: PDODYIVPNIJZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H10N2O3 It is a derivative of benzamide, characterized by the presence of nitro groups and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.

Major Products

    Reduction: The major product is N-Methyl-4-amino-N-(4-aminophenyl)benzamide.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the nitro groups with the nucleophile.

Scientific Research Applications

N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-4-nitro-N-(4-nitrophenyl)benzamide is not well-documented. its effects are likely due to the presence of nitro groups, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, leading to biological effects. The exact pathways and molecular targets involved require further research.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

33675-69-3

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-methyl-4-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11N3O5/c1-15(11-6-8-13(9-7-11)17(21)22)14(18)10-2-4-12(5-3-10)16(19)20/h2-9H,1H3

InChI Key

PDODYIVPNIJZLR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.